Maprotiline

Descripción

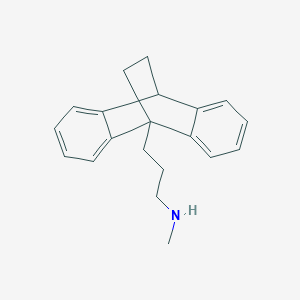

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMDECMDJKHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10347-81-6 (hydrochloride), 58902-67-3 (mesylate) | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045029 | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L | |

| Record name | SID50085871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10262-69-8 | |

| Record name | Maprotiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maprotiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 °C | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Maprotiline on Norepinephrine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maprotiline, a tetracyclic antidepressant, exerts its primary therapeutic effect through the potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). This action leads to an increase in the synaptic concentration of norepinephrine, a key neurotransmitter implicated in the pathophysiology of major depressive disorder. This technical guide provides a comprehensive overview of the mechanism of action of this compound on norepinephrine transporters, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.

I. Quantitative Analysis of this compound's Binding Affinity and Potency

The selectivity of this compound for the norepinephrine transporter over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), is a defining characteristic of its pharmacological profile. This selectivity is quantified through various in vitro assays, with the resulting data on binding affinity (Ki and KD) and inhibitory potency (IC50) summarized below.

| Transporter | Binding Affinity (KD) [nM] | Binding Affinity (Ki) [nM] |

| Norepinephrine Transporter (NET) | 11.1 | 11-12[1] |

| Serotonin Transporter (SERT) | 5800 | 5800[1] |

| Dopamine Transporter (DAT) | 1000 | 1000[1] |

| Table 1: Binding Affinity of this compound for Monoamine Transporters. |

| Parameter | Value [µM] | Description |

| IC50 for HERG channels (HEK cells) | 5.2[2] | Half-maximal inhibitory concentration for hERG potassium channels expressed in Human Embryonic Kidney (HEK) cells. |

| IC50 for HERG channels (oocytes) | 24[2] | Half-maximal inhibitory concentration for hERG potassium channels expressed in oocytes. |

| Table 2: Inhibitory Potency of this compound on hERG Channels. |

II. Core Mechanism of Action at the Noradrenergic Synapse

This compound's primary mechanism of action is the blockade of the norepinephrine transporter on the presynaptic neuron.[1][3] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and enhanced neurotransmission. Additionally, this compound exhibits antagonistic activity at presynaptic α2-adrenergic autoreceptors.[4] This action further potentiates norepinephrine release by blocking the negative feedback mechanism that would otherwise inhibit further norepinephrine exocytosis.

III. Experimental Protocols

A. Radioligand Binding Assay for Norepinephrine Transporter

This protocol is designed to determine the binding affinity of this compound for the human norepinephrine transporter (hNET) using a competitive binding assay with [³H]nisoxetine.

1. Materials:

-

NET Source: Cell membranes from a stable cell line expressing hNET (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).[5]

-

Test Compound: this compound.

-

Reference Compound: Desipramine (a well-characterized NET inhibitor).[5]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific Binding Control: 10 µM Desipramine.[5]

-

Equipment: 96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter.[3]

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes expressing hNET on ice and homogenize in ice-cold assay buffer. Determine protein concentration. Dilute membranes to a final concentration of 20-50 µg of protein per well.[3]

-

Assay Setup: In a 96-well microplate, set up triplicate wells for:

-

Total Binding: Assay buffer, [³H]nisoxetine, and membrane suspension.[5]

-

Non-specific Binding: 10 µM Desipramine, [³H]nisoxetine, and membrane suspension.[5]

-

Competitive Binding: Varying concentrations of this compound, [³H]nisoxetine (at a final concentration close to its Kd, e.g., 1-3 nM), and membrane suspension.[3]

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.[3]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash filters multiple times with ice-cold wash buffer.[3]

-

Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[3]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Synaptosomal [³H]Norepinephrine Uptake Assay

This protocol measures the functional inhibition of norepinephrine uptake by this compound in synaptosomes, which are resealed nerve terminals isolated from brain tissue.

1. Materials:

-

Synaptosome Preparation: Isolated from specific brain regions (e.g., cortex or hypothalamus) of rodents.

-

Radiolabeled Substrate: [³H]-L-Norepinephrine (specific activity ~40-60 Ci/mmol).[6]

-

Test Compound: this compound.

-

Uptake Buffer (e.g., Krebs-Ringer-Henseleit - KRH): Containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent norepinephrine metabolism.

-

Non-specific Uptake Control: A high concentration of a standard NET inhibitor like desipramine.[6]

-

Equipment: Centrifuge, filtration apparatus with glass fiber filters, liquid scintillation counter.[6]

2. Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the final pellet in uptake buffer.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 10-15 minutes) at 37°C with varying concentrations of this compound or vehicle.[6]

-

Initiation of Uptake: Add [³H]-L-norepinephrine to initiate the uptake reaction. The incubation is carried out for a short duration (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-L-norepinephrine.[6]

-

Quantification: The radioactivity retained on the filters, representing the amount of [³H]-L-norepinephrine taken up by the synaptosomes, is measured by liquid scintillation counting.

3. Data Analysis:

-

Determine specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.

-

Calculate the percentage of inhibition of specific uptake for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

IV. In Vivo Assessment of Norepinephrine Transporter Occupancy

1. Principle: A radiolabeled ligand with high affinity and selectivity for NET (e.g., (S,S)-[¹⁸F]FMeNER-D₂) is administered intravenously.[7] The binding of this radioligand in brain regions rich in NET, such as the thalamus, is measured using a PET scanner.[7] The study is conducted before and after the administration of the therapeutic drug (e.g., this compound). The reduction in the binding of the radioligand after drug administration reflects the occupancy of NET by the drug.

2. General Protocol:

-

Baseline Scan: A PET scan is performed on the subject to determine the baseline binding potential (BPND) of the NET radioligand.[7]

-

Drug Administration: The subject is administered a therapeutic dose of the drug being studied.

-

Post-treatment Scan: After a suitable period to allow for drug distribution and binding, a second PET scan is performed.

-

Data Analysis: The NET occupancy is calculated as the percentage reduction in the BPND of the radioligand after drug treatment compared to the baseline scan.[7] The relationship between drug dose or plasma concentration and NET occupancy can then be determined. For instance, studies with nortriptyline (B1679971) have estimated an ED50 (the dose required to achieve 50% occupancy) of 76.8 mg.[7]

Conclusion

This compound's therapeutic efficacy in the treatment of depression is primarily attributed to its potent and selective inhibition of the norepinephrine transporter. This action, coupled with its antagonistic effect on presynaptic α2-adrenergic autoreceptors, leads to a significant enhancement of noradrenergic neurotransmission. The quantitative data from in vitro binding and uptake assays confirm its high affinity and selectivity for NET. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel compounds targeting the norepinephrine transporter for the development of improved antidepressant therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

tetracyclic antidepressant maprotiline neurochemical effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maprotiline, a tetracyclic antidepressant, exerts its therapeutic effects primarily through the potent and selective inhibition of norepinephrine (B1679862) reuptake. This in-depth technical guide elucidates the core neurochemical effects of this compound, presenting a comprehensive overview of its receptor binding affinities, impact on neurotransmitter transport, and downstream signaling consequences. Quantitative data are systematically summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound is a tetracyclic antidepressant that has been utilized in the management of major depressive disorder.[1] Its chemical structure distinguishes it from the more common tricyclic antidepressants (TCAs), and this structural difference is reflected in its distinct pharmacological profile.[1] The primary mechanism of action of this compound is the potentiation of noradrenergic neurotransmission by blocking the norepinephrine transporter (NET).[1] This guide provides a detailed examination of the neurochemical properties of this compound, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data: Receptor Binding and Neurotransmitter Transporter Inhibition

The affinity of this compound for various receptors and its potency in inhibiting neurotransmitter transporters have been quantified using in vitro assays. The following tables summarize these key quantitative data.

Table 1: Receptor Binding Affinities of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species/Tissue |

| Serotonin Receptors | ||

| 5-HT2A | 25 | Human |

| 5-HT2C | 86 | Human |

| 5-HT7 | 4.3 | Human |

| Adrenergic Receptors | ||

| α1 | 34 | Human |

| α2 | 1,200 | Human |

| Dopamine Receptors | ||

| D2 | 350 - 665 | Human |

| D3 | 504 | Human |

| Histamine (B1213489) Receptors | ||

| H1 | 0.79 - 2.0 | Human |

| Muscarinic Acetylcholine Receptors | ||

| M1-M5 (non-selective) | 570 | Human |

Data compiled from publicly available databases and scientific literature.

Table 2: Inhibition of Neurotransmitter Transporters by this compound

This table summarizes the potency of this compound in inhibiting the reuptake of key monoamine neurotransmitters, expressed as the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50).

| Transporter | KD / IC50 (nM) | Assay Type |

| Norepinephrine Transporter (NET) | 11.1 | KD |

| Dopamine Transporter (DAT) | 1000 | KD |

| Serotonin Transporter (SERT) | 5800 | KD |

Data compiled from publicly available databases and scientific literature.[2]

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter reuptake inhibition assays. The following sections provide detailed methodologies for these crucial experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Materials:

-

Receptor Source: Homogenates of cells or tissues expressing the target receptor.

-

Radioligand: A specific radioactive ligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and binding.

-

Filtration Apparatus: A cell harvester or vacuum filtration system with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: The tissue or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known non-radioactive ligand for the target receptor is added to a set of wells.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of norepinephrine into synaptosomes or cells expressing the norepinephrine transporter (NET).

Principle: This assay measures the uptake of radiolabeled norepinephrine ([3H]-NE) into nerve terminals (synaptosomes) or cells. The ability of this compound to inhibit this uptake is then quantified.

Materials:

-

Synaptosomes or NET-expressing cells: A preparation of nerve terminals or a cell line stably expressing the human NET.

-

[3H]-Norepinephrine: Radiolabeled norepinephrine.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: A physiological buffer such as Krebs-Ringer buffer.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Synaptosomes are typically prepared from brain tissue (e.g., hypothalamus or cortex) by homogenization and differential centrifugation. NET-expressing cells are cultured and harvested.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of this compound or vehicle in the assay buffer.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [3H]-NE.

-

Incubation: The mixture is incubated for a short period at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-NE.

-

Quantification: The amount of [3H]-NE taken up by the synaptosomes or cells is determined by scintillation counting of the filters.

-

Data Analysis: The percent inhibition of [3H]-NE uptake is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Downstream Signaling Pathways

The primary action of this compound, the inhibition of norepinephrine reuptake, leads to an increased concentration of norepinephrine in the synaptic cleft. This, in turn, modulates downstream signaling pathways, although the precise and complete cascades are still under investigation. Based on current research, this compound may influence several key intracellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Norepinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The sustained increase in synaptic norepinephrine due to this compound can lead to adaptive changes in these receptors and their downstream signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and the transcription factor cAMP response element-binding protein (CREB).

Neuroinflammatory and Intracellular Signaling Pathways

Recent studies suggest that antidepressants, including this compound, may have effects on neuroinflammatory processes and other intracellular signaling cascades.

-

NF-κB Pathway: Some research indicates that this compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation.

-

ERK and AKT/mTOR Pathways: There is emerging evidence that this compound could modulate the extracellular signal-regulated kinase (ERK) and the protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathways, which are involved in cell survival, proliferation, and synaptic plasticity.

Conclusion

This compound's primary neurochemical effect is the potent and selective inhibition of the norepinephrine transporter, leading to enhanced noradrenergic signaling. Its pharmacological profile is further characterized by significant affinity for histamine H1 receptors and moderate affinity for 5-HT2 and α1-adrenergic receptors. The downstream consequences of these actions likely involve complex modulations of intracellular signaling cascades, including those mediated by GPCRs and pathways implicated in neuroinflammation and cellular plasticity. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the neurochemical effects of this compound. Continued research into its influence on downstream signaling pathways will be crucial for a more complete understanding of its therapeutic and potential adverse effects.

References

The Tetracyclic Antidepressant Maprotiline: An In-depth Technical Guide to its Effects on Central Adrenergic Synapses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maprotiline, a tetracyclic antidepressant, exerts its primary therapeutic effects through the potentiation of central adrenergic synapses. This technical guide provides a comprehensive overview of the molecular and physiological actions of this compound on the central noradrenergic system. It details the drug's binding affinities, its impact on norepinephrine (B1679862) reuptake and synaptic levels, and its influence on the activity of key noradrenergic nuclei and receptor expression. This document synthesizes quantitative data into structured tables, outlines detailed experimental protocols for key methodologies, and presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacology for research and drug development purposes.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action of this compound is the potent inhibition of the norepinephrine transporter (NET), leading to an increased concentration and prolonged dwell time of norepinephrine in the synaptic cleft.[1][2][3] This selective action on norepinephrine reuptake distinguishes it from many tricyclic antidepressants that also significantly affect serotonin (B10506) transport.[4] The potentiation of noradrenergic signaling is considered the primary driver of this compound's antidepressant and anxiolytic properties.[2]

Quantitative Pharmacological Profile

The following tables summarize the binding affinities of this compound for various neurotransmitter transporters and receptors. This quantitative data is crucial for understanding its selectivity and potential side-effect profile.

Table 1: this compound Binding Affinities for Monoamine Transporters

| Transporter | Ki (nM) | KD (nM) | Species | Reference |

| Norepinephrine (NET) | 8.27 | 11.1 | Human | [5],[6] |

| Dopamine (DAT) | - | 1000 | Human | [6] |

| Serotonin (SERT) | 5.24 | 5800 | Human | [5],[6] |

Ki (Inhibition Constant) and KD (Dissociation Constant) are measures of binding affinity; lower values indicate stronger binding.

Table 2: this compound Binding Affinities for Adrenergic and Other Receptors

| Receptor | Ki (nM) | Species | Reference |

| α1A-Adrenergic | - | - | |

| α2A-Adrenergic | 6.17 | Human | [5] |

| 5-HT2A | 6.92 | Human | [5] |

| 5-HT2B | 6.67 | Human | [5] |

| 5-HT2C | 7.39 | Human | [5] |

| 5-HT6 | 6.38 | Human | [5] |

| D2 Dopamine | 6.18 | Human | [5] |

| H1 Histamine | 0.79–2.0 | Human | [2] |

| Muscarinic Acetylcholine | 570 | Human | [2] |

Effects on Central Adrenergic Synapses

Increased Synaptic Norepinephrine Levels

In vivo microdialysis studies in rats have demonstrated that administration of this compound significantly increases extracellular norepinephrine levels in various brain regions, including the frontal cortex.[7] This provides direct evidence for its norepinephrine reuptake inhibiting action in the central nervous system.

Modulation of Locus Coeruleus Activity

The locus coeruleus (LC) is a brainstem nucleus that is the principal source of noradrenergic innervation to the forebrain. Electrophysiological studies have shown that acute administration of this compound can inhibit the firing rate of noradrenergic neurons in the locus coeruleus. This effect is thought to be a consequence of increased norepinephrine in the synaptic cleft acting on inhibitory α2-adrenergic autoreceptors on LC neurons.

Chronic Effects on Adrenergic Receptor Expression

Chronic administration of antidepressants can lead to adaptive changes in receptor density. Studies investigating the long-term effects of this compound on adrenergic receptors have yielded complex results. For instance, one study found that 21 daily injections of this compound did not significantly alter the number of beta-adrenergic recognition sites in the rat frontal cortex.[8] However, another study examining cardiac tissue in rats under normal and stressed conditions found that chronic this compound treatment decreased the expression of both β1 and β2-adrenoceptors in the right atria of unstressed animals.[9] In chronically stressed rats, the same treatment led to a significant increase in the expression of cardiac β1-adrenoceptors.[9] These findings suggest that the effects of chronic this compound on adrenergic receptor expression are context-dependent and may vary between different tissues and physiological states.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general method for determining the binding affinity of this compound for adrenergic receptors using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β).

-

This compound hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competing ligand).

-

Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate the Ki value.

-

In Vivo Microdialysis for Norepinephrine Measurement

This protocol describes a general procedure for measuring extracellular norepinephrine levels in the brain of a freely moving rat following this compound administration.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., with a 2-4 mm membrane length).

-

Guide cannula.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound hydrochloride.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex) of an anesthetized rat using a stereotaxic apparatus.

-

Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage change from the baseline norepinephrine levels.

-

Electrophysiological Recording from Locus Coeruleus Neurons

This protocol provides a general outline for in vivo extracellular single-unit recordings of locus coeruleus neurons in anesthetized rats to assess the effects of this compound.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Anesthetic (e.g., urethane (B1682113) or chloral (B1216628) hydrate).

-

Stereotaxic apparatus.

-

Recording microelectrodes (e.g., glass micropipettes filled with Pontamine sky blue in 2M NaCl).

-

Amplifier and data acquisition system.

-

This compound hydrochloride.

-

-

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Expose the skull and drill a small hole over the cerebellum to access the locus coeruleus.

-

Lower the recording microelectrode into the brain to the stereotaxic coordinates of the locus coeruleus.

-

Identify noradrenergic neurons of the locus coeruleus based on their characteristic slow, regular firing rate and response to sensory stimuli (e.g., a paw pinch).

-

Record the baseline firing rate of a single neuron for a stable period.

-

Administer this compound (e.g., intravenously or intraperitoneally).

-

Continuously record the firing rate of the neuron for an extended period to observe any drug-induced changes.

-

At the end of the experiment, pass a small current through the electrode to mark the recording site with Pontamine sky blue for later histological verification.

-

Analyze the firing rate data by comparing the pre- and post-drug administration periods.

-

TaqMan Real-Time RT-PCR for Adrenergic Receptor Gene Expression

This protocol describes a method for quantifying the gene expression of adrenergic receptors in brain tissue following chronic this compound treatment using TaqMan real-time reverse transcription PCR.

-

Materials:

-

Brain tissue from control and this compound-treated animals.

-

RNA extraction kit.

-

Reverse transcription kit.

-

TaqMan Gene Expression Assays (primers and probe) for the specific adrenergic receptor subtypes of interest and a housekeeping gene (e.g., GAPDH, β-actin).

-

TaqMan Universal PCR Master Mix.

-

Real-time PCR instrument.

-

-

Procedure:

-

Isolate total RNA from the brain tissue samples.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the real-time PCR reactions in a 96-well plate, including reactions for the target genes and the housekeeping gene for each sample, as well as no-template controls.

-

Each reaction should contain TaqMan Universal PCR Master Mix, the specific TaqMan Gene Expression Assay, and the cDNA sample.

-

Run the plate on a real-time PCR instrument using the universal thermal cycling conditions.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the control and this compound-treated groups, normalized to the housekeeping gene.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway: this compound's Action at the Noradrenergic Synapse

Caption: this compound's primary action at the noradrenergic synapse.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure norepinephrine.

Logical Relationship: Chronic this compound and Receptor Adaptation

Caption: Logical flow of chronic this compound effects on adrenergic receptors.

Conclusion

This compound is a potent and selective norepinephrine reuptake inhibitor that significantly impacts central adrenergic neurotransmission. Its pharmacological profile, characterized by high affinity for the norepinephrine transporter and moderate to low affinity for other receptors, underpins its therapeutic efficacy and side-effect profile. The acute effects of this compound are dominated by the increase in synaptic norepinephrine, leading to the modulation of locus coeruleus activity. Chronic administration can induce adaptive changes in adrenergic receptor expression, which may contribute to its long-term therapeutic effects. The experimental protocols and visualizations provided in this guide offer a framework for further research into the nuanced effects of this compound and the development of novel therapeutics targeting the central adrenergic system.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Alpha 2-adrenoceptor responsivity in depression: effect of chronic treatment with moclobemide, a selective MAO-A-inhibitor, versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurobiochemical aspects of this compound (Ludiomil) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [drugcentral.org]

- 6. This compound hydrochloride, Noradrenaline reuptake inhibitor (CAS 10347-81-6) | Abcam [abcam.com]

- 7. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: an antidepressant with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Molecular Targets of Maprotiline Beyond Norepinephrine Reuptake

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular targets of the tetracyclic antidepressant maprotiline, extending beyond its well-established primary mechanism of norepinephrine (B1679862) reuptake inhibition. This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on this compound's broader pharmacological profile, including quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Introduction

This compound is a tetracyclic antidepressant that has been in clinical use for the treatment of depression.[1] Its primary therapeutic effect is attributed to the potent inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[2] However, like many psychoactive compounds, this compound exhibits a more complex pharmacology with significant interactions at various other neurotransmitter receptors. Understanding these off-target activities is crucial for a complete comprehension of its therapeutic and adverse effect profiles and for exploring potential new therapeutic applications. This guide focuses on these secondary targets, providing a detailed analysis of this compound's interactions with histamine (B1213489), serotonin (B10506), adrenergic, and muscarinic receptors, as well as its influence on intracellular signaling cascades.

Quantitative Binding Affinity of this compound at Non-Norepinephrine Targets

This compound's interaction with various receptors has been quantified through radioligand binding assays, which determine the affinity of a drug for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound at several key molecular targets beyond the norepinephrine transporter.

| Target Receptor/Transporter | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |

| Histamine H1 Receptor | [3H]pyrilamine | Rat Brain | 1.9 - 11 | [3] |

| Serotonin 5-HT2A Receptor | [3H]ketanserin | Rat Frontal Cortex | 59 - 137 | [4] |

| Serotonin 5-HT7 Receptor | [3H]5-CT | Human cloned receptor | ~10-100 (estimated) | [5] |

| α1-Adrenergic Receptor | [3H]prazosin | Human peripheral blood lymphocytes | 68 - 250 | [3][6] |

| Muscarinic Acetylcholine Receptor | [3H]quinuclidinyl benzilate | Human Caudate Nucleus | 130 - 300 | [3] |

| Dopamine D2 Receptor | [3H]spiperone | Not specified | >1000 | [7] |

| Serotonin Transporter (SERT) | Not specified | Not specified | 100 - 460 | [3] |

| Dopamine Transporter (DAT) | Not specified | Not specified | >10,000 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

This protocol describes a general framework for determining the binding affinity (Ki) of this compound for various G-protein coupled receptors using a competitive radioligand binding assay.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific receptor.

-

Materials:

-

Receptor Source: Homogenates of specific brain regions (e.g., rat frontal cortex for 5-HT2A receptors) or cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for 5-HT2A).[4][8]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]pyrilamine for H1 receptors).[3][9]

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: A buffer appropriate for the specific receptor, typically a Tris-based buffer containing physiological salt concentrations.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

-

Procedure:

-

Membrane Preparation: The receptor source tissue is homogenized in ice-cold buffer and centrifuged at low speed to remove large debris. The supernatant is then centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).[10]

-

Assay Incubation: In a 96-well plate, a constant concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation in the assay buffer. The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[9][10]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: Workflow for a Radioligand Binding Assay.

This protocol is for assessing the effect of this compound on the phosphorylation state of key proteins in signaling cascades, such as the AKT/mTOR pathway.

-

Objective: To determine the relative levels of phosphorylated and total proteins in cell lysates after treatment with this compound.

-

Materials:

-

Cell Culture: A suitable cell line for the pathway of interest (e.g., cancer cell lines for AKT/mTOR).

-

This compound: For treating the cells.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: For determining protein concentration.

-

SDS-PAGE reagents and equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR).

-

Secondary Antibody: HRP-conjugated antibody.

-

Chemiluminescent Substrate.

-

Imaging System.

-

-

Procedure:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with ice-cold lysis buffer. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein extract is collected.[5]

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[7]

-

Membrane Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for one hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated with the primary antibody (e.g., anti-p-AKT) overnight at 4°C. After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for one hour at room temperature.[7][11]

-

Detection and Analysis: After further washing, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The membrane can be stripped and re-probed with an antibody against the total protein as a loading control. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.[5]

-

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, particularly relevant for its effects on H1 receptor signaling and ER homeostasis.

-

Objective: To measure this compound-induced changes in [Ca²⁺]i.

-

Materials:

-

Cell Culture: Adherent cells grown on glass coverslips or in imaging-compatible plates.

-

This compound.

-

Pluronic F-127: To aid in dye loading.

-

Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar.

-

Fluorescence Microscope: Equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (around 510 nm).

-

Imaging Software: For ratiometric analysis.

-

-

Procedure:

-

Dye Loading: Cells are incubated with Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in assay buffer for 30-60 minutes at room temperature or 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form by intracellular esterases.[14][15]

-

Washing: After loading, the cells are washed with fresh assay buffer to remove extracellular dye and are then incubated for a further period to allow for complete de-esterification of the dye.[13]

-

Imaging: The coverslip is mounted on the microscope stage. The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission at 510 nm is captured. A baseline fluorescence ratio (F340/F380) is established.

-

Stimulation and Recording: this compound is added to the cells, and the changes in the F340/F380 ratio over time are recorded. An increase in this ratio indicates an increase in [Ca²⁺]i.

-

Data Analysis: The fluorescence ratio is converted to [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured fluorescence ratio, Rmin and Rmax are the ratios in the absence and presence of saturating Ca²⁺, and F380min and F380max are the fluorescence intensities at 380 nm under these conditions.[13]

-

Signaling Pathways Associated with this compound's Non-Norepinephrine Targets

This compound is a potent antagonist of the histamine H1 receptor.[7] The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[16][17] Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16][18] IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[16]

Recent studies have shown that this compound, through its antagonism of the H1 receptor, can restore ER homeostasis by inhibiting this histamine-mediated release of calcium from the ER.[12][19] This suggests a potential neuroprotective role for this compound in conditions associated with ER stress.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[14] This pathway is often dysregulated in cancer. The precise upstream mechanism by which this compound inhibits this pathway is still under investigation, but it leads to a reduction in the phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein.[14][15] This anti-proliferative effect suggests a potential role for this compound in oncology.

Caption: PI3K/AKT/mTOR Signaling Pathway and its Inhibition by this compound.

Preliminary evidence suggests that this compound may interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses. Inhibition of this pathway could contribute to potential anti-inflammatory effects of this compound. The exact mechanism of this interaction requires further investigation.

Conclusion

This compound possesses a complex pharmacological profile that extends beyond its primary action as a norepinephrine reuptake inhibitor. Its significant antagonist activity at histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors, coupled with its effects on intracellular signaling pathways such as the PI3K/AKT/mTOR cascade and ER calcium homeostasis, contribute to its overall therapeutic and side-effect profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to further explore the multifaceted actions of this compound and to identify potential novel therapeutic applications for this established drug. Further research into the precise mechanisms of its interactions with these secondary targets is warranted to fully elucidate its clinical implications.

References

- 1. youtube.com [youtube.com]

- 2. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 18. Video: IP3/DAG Signaling Pathway [jove.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Long-Term Neurobiological Effects of Chronic Maprotiline Exposure

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maprotiline, a tetracyclic antidepressant, primarily functions as a potent and selective norepinephrine (B1679862) reuptake inhibitor.[1][2][3] While its acute pharmacological action is well-documented, the therapeutic efficacy of this compound, like other antidepressants, is contingent upon long-term administration, suggesting that neuroadaptive changes are central to its mechanism of action.[4] This technical guide provides an in-depth review of the enduring neurobiological alterations resulting from chronic this compound exposure. Key findings indicate that long-term treatment extends beyond simple noradrenergic modulation, significantly impacting the glutamatergic system by altering AMPA receptor subunit expression, which suggests a profound influence on synaptic plasticity.[5] Furthermore, chronic exposure induces region-specific changes in the gene expression of catecholamine-synthesizing enzymes, highlighting the complexity of its long-term effects.[6] This document synthesizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Core Pharmacodynamics of Chronic this compound Exposure

This compound's primary mechanism is the potentiation of central adrenergic synapses by blocking the reuptake of norepinephrine.[2] It has strong affinity for the norepinephrine transporter (NET) and weak effects on serotonin (B10506) and dopamine (B1211576) reuptake.[2][3][4] However, the delayed onset of therapeutic action points to significant neuroadaptive processes that occur over weeks of sustained treatment.[4]

Neurotransmitter and Receptor System Adaptations

1.1.1 Noradrenergic and Serotonergic Systems The principal acute effect of this compound is the inhibition of norepinephrine reuptake, increasing its synaptic availability.[1][3] In the frontal cortex, where dopamine transporters are sparse, this action can also increase dopamine neurotransmission as dopamine is partially cleared by the NET.[1] While this compound is a weak inhibitor of serotonin reuptake, chronic administration has been shown to decrease binding to 5-hydroxytryptamine2A (5-HT2A) receptors in the rat brain, a common adaptation seen with various classes of antidepressants.[7] The drug is also a strong antagonist of the H1 receptor, contributing to its sedative effects, and a moderate antagonist of the α1-adrenergic and 5-HT2 receptors.[2][8]

1.1.2 Glutamatergic System Modulation Perhaps the most significant neuroadaptation identified from chronic this compound exposure involves the glutamatergic system. Long-term treatment leads to changes in the expression of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission and plasticity.[5] Specifically, chronic this compound administration in mice has been demonstrated to increase the expression of GluR1 and GluR2/3 AMPA receptor subunits in key brain regions associated with mood and reward, such as the hippocampus, nucleus accumbens, and dorsal striatum.[5] The lack of a corresponding increase in the GluR2 subunit suggests a potential rise in calcium-permeable AMPA receptors, which could enhance synaptic activity and plasticity, possibly underlying the drug's therapeutic effect.[5]

Alterations in Gene Expression

Chronic this compound treatment induces specific changes in the expression of genes encoding for key enzymes in catecholamine synthesis. In a study on rats, repeated this compound administration led to a significant decrease in the mRNA levels of Tyrosine-hydroxylase (TH) and Dopamine-beta-hydroxylase (DBH) in both the right and left atria of the heart.[6] Conversely, in the adrenal medulla of both stressed and unstressed rats, repeated this compound treatment did not alter the gene expression of catecholamine biosynthetic enzymes.[9][10] This indicates that the drug's long-term effects on gene expression are tissue-specific.

Neurogenesis and Synaptic Plasticity

While studies focusing specifically on this compound are limited, chronic administration of various classes of antidepressants is known to promote neurogenesis in the hippocampus.[11][12][13] This effect is believed to contribute to the therapeutic action of antidepressants by counteracting stress-induced neuronal atrophy.[11][14] The documented upregulation of AMPA receptor subunits by this compound provides strong evidence for its role in modulating synaptic plasticity.[5] An increase in calcium-permeable AMPA receptors can facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory, which is often impaired by chronic stress.[5][14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on chronic this compound exposure.

Table 1: Effects of Chronic this compound Exposure on AMPA Receptor Subunit Expression in Mice

| Brain Region | Subunit | Method | Result | Reference |

|---|---|---|---|---|

| Nucleus Accumbens | GluR1 | Immunohistochemistry | Significantly Increased | [5] |

| Nucleus Accumbens | GluR2/3 | Immunohistochemistry | Significantly Increased | [5] |

| Dorsal Striatum | GluR1 | Immunohistochemistry | Significantly Increased | [5] |

| Dorsal Striatum | GluR2/3 | Immunohistochemistry | Significantly Increased | [5] |

| Hippocampus | GluR1 | Western Blot | Significantly Increased | [5] |

| Hippocampus | GluR2/3 | Western Blot | Significantly Increased | [5] |

| All Regions Studied | GluR2 | Immunohistochemistry & Western Blot | No change or decrease |[5] |

Table 2: Effects of Chronic this compound Exposure on Gene Expression of Catecholamine Biosynthetic Enzymes in Rat Atria

| Heart Region | Gene | Result (% Decrease vs. Placebo) | p-value | Reference |

|---|---|---|---|---|

| Right Atrium | TH mRNA | Not explicitly quantified | - | [6] |

| Left Atrium | TH mRNA | No significant effect | - | [6] |

| Right Atrium | DBH mRNA | ↓ 80% | p<0.0001 | [6] |

| Left Atrium | DBH mRNA | ↓ 58% | p<0.01 |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are derived from key studies investigating the long-term effects of this compound.

Protocol: Chronic this compound Administration for AMPA Receptor Analysis

-

Objective: To determine the effect of chronic this compound treatment on the expression of AMPA receptor subunits in different brain regions.

-

Animal Model: Male mice.

-

Drug Administration: Daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) for 30 consecutive days. A control group receives saline injections on the same schedule.

-

Tissue Collection: 24 hours after the final injection, animals are euthanized. Brains are rapidly removed and processed for either immunohistochemistry or Western blot analysis.

-

Immunohistochemistry:

-

Brains are fixed, cryoprotected, and sectioned.

-

Sections are incubated with primary antibodies specific for GluR1, GluR2, and GluR2/3 subunits.

-

Sections are then incubated with appropriate secondary antibodies and visualized using a detection kit (e.g., DAB).

-

Expression levels are quantified by analyzing the optical density in specific brain regions (e.g., nucleus accumbens, dorsal striatum).

-

-

Western Blot Analysis:

-

Specific brain regions (e.g., hippocampus) are dissected and homogenized.

-

Protein concentrations are determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies for GluR1, GluR2, and GluR2/3.

-

After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system and quantified via densitometry.

-

-

Reference Study: Based on the methodology described by Tan et al.[5]

Protocol: Chronic this compound Administration for Gene Expression Analysis

-

Objective: To examine the effect of repeated this compound treatment on the gene expression of catecholamine biosynthetic enzymes.

-

Animal Model: Adult male Wistar rats.

-

Drug Administration: Daily subcutaneous (s.c.) injections of this compound (10 mg/kg) for 14 days. A control group receives placebo injections.

-

Tissue Collection: On day 15, animals are decapitated. Tissues of interest (e.g., right and left heart atria, adrenal medulla) are dissected, frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction and Quantification:

-

Total RNA is extracted from tissues using a suitable reagent (e.g., TRIzol).

-

RNA concentration and purity are determined spectrophotometrically.

-

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.

-

Specific primers for TH, DBH, PNMT, and a housekeeping gene (e.g., GAPDH) are used to amplify the target cDNA via PCR.

-

PCR products are separated on an agarose (B213101) gel and visualized.

-

The relative mRNA levels are quantified by densitometric analysis of the bands and normalized to the housekeeping gene.

-

-

Reference Study: Based on the methodology described by Spasojevic et al.[6][9]

Visualizations: Pathways and Processes

The following diagrams, rendered in DOT language, illustrate the key mechanisms and workflows associated with chronic this compound exposure.

Caption: Primary mechanism and downstream neuroadaptive effects of chronic this compound exposure.

Caption: Experimental workflow for investigating the neurobiological effects of this compound.

Caption: Logical relationship of neuroadaptation from acute effects to therapeutic outcome.

Conclusion and Future Directions

The long-term neurobiological effects of chronic this compound exposure are multifaceted and extend well beyond its primary mechanism as a norepinephrine reuptake inhibitor. The evidence strongly indicates that sustained treatment initiates a cascade of neuroadaptive changes. Most notably, the modulation of the glutamatergic system through the upregulation of specific AMPA receptor subunits points to a significant impact on synaptic plasticity, which is increasingly recognized as a final common pathway for antidepressant action.[5][15] Furthermore, the drug's ability to induce region-specific alterations in the gene expression of key neurotransmitter-synthesizing enzymes underscores the complexity of its effects within different neural and peripheral circuits.[6][9]

For drug development professionals, these findings suggest that future therapeutic strategies could target these downstream adaptive mechanisms directly, potentially leading to agents with faster onset or greater efficacy. For researchers, further investigation is warranted to elucidate the precise signaling cascades that link initial noradrenergic changes to the observed alterations in glutamatergic function and gene expression. Understanding these intricate, long-term neurobiological adjustments is paramount to refining our models of antidepressant action and developing more effective treatments for depressive disorders.

References

- 1. This compound - Prescriber's Guide [cambridge.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neurobiochemical aspects of this compound (Ludiomil) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Changes in AMPA subunit expression in the mouse brain after chronic treatment with the antidepressant this compound: a link between noradrenergic and glutamatergic function? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chronic administration of the antidepressants phenelzine, despiramine, clomipramine, or this compound decreases binding to 5-hydroxytryptamine2A receptors without affecting benzodiazepine binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects of repeated this compound and fluoxetine treatment on gene expression of catecholamine synthesizing enzymes in adrenal medulla of unstressed and stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IMPACT OF PROLONGED USE OF ANTIDEPRESSANTS ON NEUROPLASTICITY | Health and Society [periodicojs.com.br]

- 13. researchgate.net [researchgate.net]

- 14. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular and molecular mechanisms in the long-term action of antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Activities of Maprotiline and its Active Metabolite, Desmethylmaprotiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological activities of the tetracyclic antidepressant maprotiline and its primary active metabolite, desmethylthis compound (B108240). The document elucidates their mechanisms of action, binding affinities for various neurotransmitter receptors and transporters, and functional activities related to neurotransmitter reuptake. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development. All quantitative data are summarized in comparative tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound is a tetracyclic antidepressant that has been utilized in the treatment of major depressive disorder.[1] Its therapeutic effects are primarily attributed to its interaction with monoamine neurotransmitter systems in the central nervous system.[1][2] this compound is metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes CYP2D6 and CYP1A2, to its main active metabolite, desmethylthis compound.[1][3][4] This guide provides a detailed examination of the in vitro pharmacological profiles of both the parent drug and its active metabolite, offering a comparative analysis of their potencies and selectivities at various molecular targets.

Mechanism of Action

The principal mechanism of action for this compound and desmethylthis compound is the inhibition of norepinephrine (B1679862) (NE) reuptake by blocking the norepinephrine transporter (NET).[1][5] This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] In addition to their primary action on NET, both compounds exhibit varying degrees of affinity for other neurotransmitter receptors, which contributes to their overall pharmacological profile, including therapeutic effects and side effects.[1]

dot

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and desmethylthis compound for key monoamine transporters and neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Norepinephrine Transporter (NET) | Serotonin (B10506) Transporter (SERT) | Dopamine (B1211576) Transporter (DAT) |

| This compound | 5[6] | >10,000[6] | >10,000[6] |

| Desmethylthis compound | 29[6] | 847[6] | >2,000[6] |

Table 2: Neurotransmitter Receptor Binding Affinities (Ki, nM)

| Compound | Histamine (B1213489) H1 | Muscarinic M1 | Alpha-1 Adrenergic | 5-HT2A |

| This compound | 1.1 | 230 | 68 | 34 |

| Desmethylthis compound | - | - | - | - |

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological activity of this compound and desmethylthis compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[7] The general principle involves incubating a biological preparation expressing the target (e.g., cell membranes) with a radiolabeled ligand that binds to the target with high affinity and specificity.[8] The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).[9]

dot

-

Radioligand: [³H]Nisoxetine[10]

-